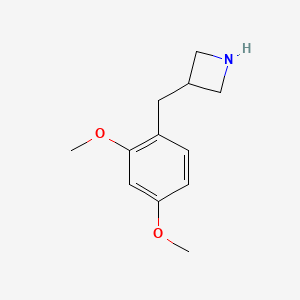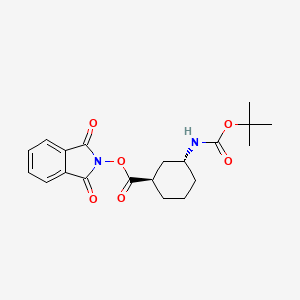
(1R,3R)-1,3-Dioxoisoindolin-2-yl 3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1R,3R)-1,3-Dioxoisoindolin-2-yl 3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate” is a complex organic compound with a fascinating structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: (1R,3R)-ethyl 3-((tert-butoxycarbonyl)amino)-4-((methylsulfonyl)oxy)cyclohexanecarboxylate
This compound belongs to the class of tertiary butyl esters, which find significant applications in synthetic organic chemistry.
準備方法
a. Flow Microreactor Synthesis: A straightforward and sustainable method for introducing the tert-butoxycarbonyl group into various organic compounds involves using flow microreactor systems. Compared to traditional batch methods, this flow process is more efficient, versatile, and environmentally friendly .
b. Hydrolysis: Another approach is the hydrolysis of methyl (1R,3R)-3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate using a 2 N aqueous NaOH solution. This results in the desired compound .
化学反応の分析
The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Nucleophilic substitution reactions with amines or other nucleophiles.
Major products formed from these reactions include derivatives with modified functional groups.
科学的研究の応用
a. Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Investigated for its reactivity in various organic transformations.
- Potential applications in drug discovery due to its unique structure.
- May interact with biological targets, affecting cellular processes.
- Employed in the production of specialty chemicals and pharmaceutical intermediates.
作用機序
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
類似化合物との比較
While there are no direct analogs to this compound, its crowded tert-butyl group confers unique reactivity patterns . Researchers continue to explore its distinct properties and applications.
特性
分子式 |
C20H24N2O6 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
(1,3-dioxoisoindol-2-yl) (1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C20H24N2O6/c1-20(2,3)27-19(26)21-13-8-6-7-12(11-13)18(25)28-22-16(23)14-9-4-5-10-15(14)17(22)24/h4-5,9-10,12-13H,6-8,11H2,1-3H3,(H,21,26)/t12-,13-/m1/s1 |
InChIキー |
XZFODBBUIOIACN-CHWSQXEVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


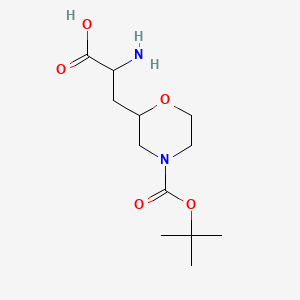
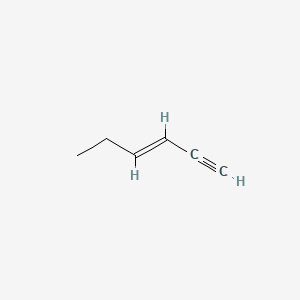
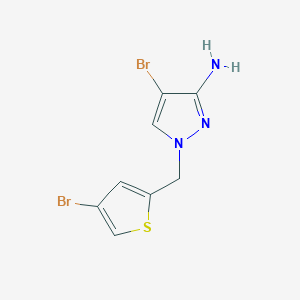

![1,3-Bis[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13578387.png)
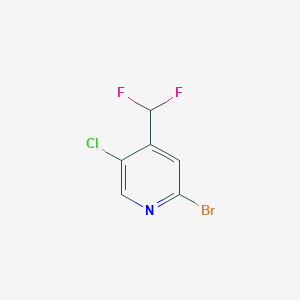
![1-{Bicyclo[2.2.1]heptane-2-carbonyl}-4-ethylpiperazine](/img/structure/B13578399.png)
![tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B13578403.png)

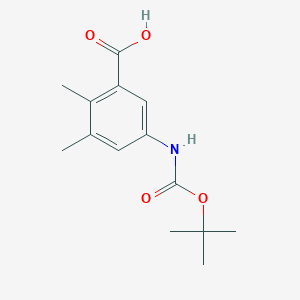
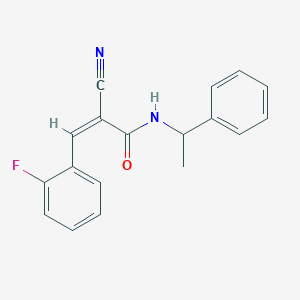
![1-O'-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-1',6a-dicarboxylate](/img/structure/B13578422.png)
